molecular formula C6H3ClN2 B1511095 2-Chloro-5-ethynylpyrazine CAS No. 1196153-73-7

2-Chloro-5-ethynylpyrazine

Cat. No. B1511095
CAS RN: 1196153-73-7
M. Wt: 138.55 g/mol
InChI Key: DMJYCNHBBHKMPC-UHFFFAOYSA-N
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Description

2-Chloro-5-ethynylpyrazine is a heterocyclic aromatic compound with the molecular formula C6H3ClN2 . It has an average mass of 138.554 Da and a monoisotopic mass of 137.998474 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .

Scientific Research Applications

Optoelectronic Properties and Device Applications

A study on 2,5-Di(aryleneethynyl)pyrazine derivatives highlighted their synthesis, structural, and optoelectronic properties. These derivatives exhibit potential for use in light-emitting devices (OLEDs), where they enhance external quantum efficiencies due to their electron-transporting properties. This research underscores the utility of pyrazine derivatives in developing advanced optoelectronic components (Zhao et al., 2004).

Synthesis of Heterocyclic Compounds

The regioselective synthesis of substituted pyrazoles from ethynyl ketones, facilitated by microwave irradiation, demonstrates a rapid and efficient method for preparing pyrazole derivatives. These compounds have a broad range of applications in pharmaceutical and agrochemical industries due to their biological activities (Bagley et al., 2007).

Antitumor Activities

Research into pyrazole derivatives with anti-tumor activities has identified compounds exhibiting inhibitory effects against various human tumor cell lines. This highlights the potential of pyrazine derivatives in the development of new anticancer drugs (Mohareb et al., 2012).

Synthesis of Novel Compounds for Pharmacological Applications

Novel thiadiazoles and thiazoles incorporating the pyrazole moiety have been synthesized and evaluated as anticancer agents, indicating the versatility of pyrazine derivatives in medicinal chemistry for designing new therapeutic agents (Gomha et al., 2014).

Antimicrobial and Antifungal Activities

Synthesis and evaluation of new pyrazoline and pyrazole derivatives for their antimicrobial and antifungal activities demonstrate the potential of these compounds in addressing resistance to existing antimicrobials. This area of research is crucial for the development of new drugs to combat infectious diseases (Hassan, 2013).

properties

IUPAC Name

2-chloro-5-ethynylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c1-2-5-3-9-6(7)4-8-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJYCNHBBHKMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744326
Record name 2-Chloro-5-ethynylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196153-73-7
Record name 2-Chloro-5-ethynylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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